
3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrFNO It is a halogenated phenylpropanol derivative, characterized by the presence of amino, bromo, and fluoro substituents on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 3-chloropropanol.
Nucleophilic Substitution: The 4-bromo-2-fluoroaniline undergoes nucleophilic substitution with 3-chloropropanol in the presence of a base like sodium hydroxide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The bromo and fluoro substituents can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-Amino-3-(4-bromo-2-fluorophenyl)propanone.
Reduction: Formation of 3-Amino-3-(4-bromo-2-fluorophenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-ol
- 3-Amino-3-(4-bromo-2-iodophenyl)propan-1-ol
- 3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol
Uniqueness
3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-ol is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and specificity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C9H11BrFNO |
|---|---|
Peso molecular |
248.09 g/mol |
Nombre IUPAC |
3-amino-3-(4-bromo-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |
Clave InChI |
CPMDCKXIXQDVIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



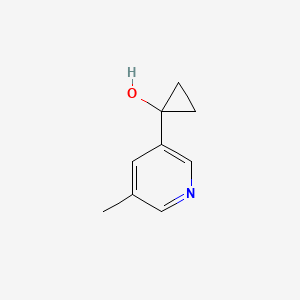
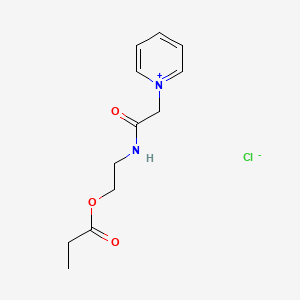
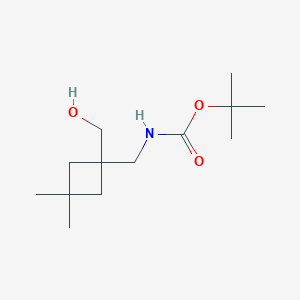
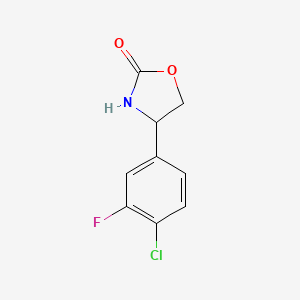
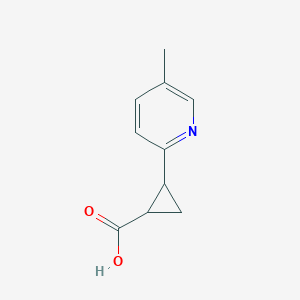
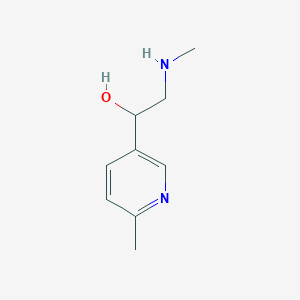
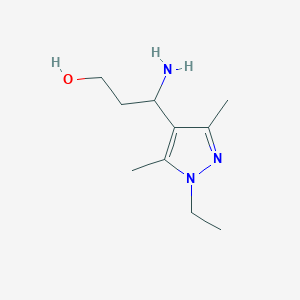
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
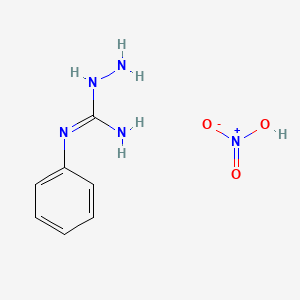
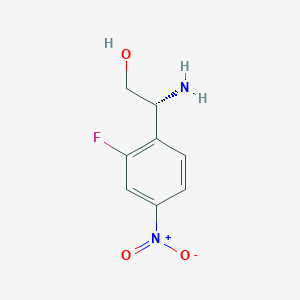

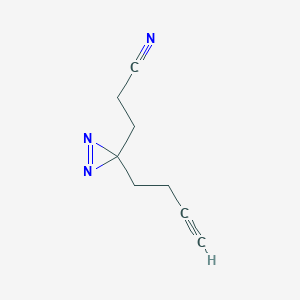
![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)
